Cas no 1017264-59-3 (5-(hydroxymethyl)furan-2-sulfonamide)
5-(hydroxymethyl)furan-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Furansulfonamide, 5-(hydroxymethyl)-
- 5-(hydroxymethyl)furan-2-sulfonamide
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- MDL: MFCD11868841
- Inchi: 1S/C5H7NO4S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2,7H,3H2,(H2,6,8,9)
- InChI Key: DQMSZROCDNVFAD-UHFFFAOYSA-N
- SMILES: O1C(CO)=CC=C1S(N)(=O)=O
5-(hydroxymethyl)furan-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249057-1.0g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 1.0g |
$739.0 | 2023-02-20 | ||
| Enamine | EN300-249057-2.5g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 2.5g |
$1531.0 | 2023-08-31 | ||
| Enamine | EN300-249057-5.0g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 5.0g |
$1939.0 | 2023-02-20 | ||
| Enamine | EN300-249057-10.0g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 10.0g |
$2438.0 | 2023-02-20 | ||
| Enamine | EN300-249057-1g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 1g |
$739.0 | 2023-08-31 | ||
| Enamine | EN300-249057-5g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 5g |
$1939.0 | 2023-08-31 | ||
| Enamine | EN300-249057-10g |
5-(hydroxymethyl)furan-2-sulfonamide |
1017264-59-3 | 10g |
$2438.0 | 2023-08-31 |
5-(hydroxymethyl)furan-2-sulfonamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-(hydroxymethyl)furan-2-sulfonamide
Introduction to 5-(hydroxymethyl)furan-2-sulfonamide (CAS No. 1017264-59-3)
5-(hydroxymethyl)furan-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1017264-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The unique structural features of 5-(hydroxymethyl)furan-2-sulfonamide, including its furan ring and hydroxymethyl substituent, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The furan-2-sulfonamide moiety in the molecular structure of this compound imparts specific interactions with biological targets, which can be exploited for therapeutic applications. Furan derivatives have been extensively studied due to their role in various pharmacological mechanisms, including enzyme inhibition and receptor binding. The presence of a hydroxymethyl group further enhances the compound's versatility, allowing for modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced efficacy and reduced side effects. 5-(hydroxymethyl)furan-2-sulfonamide has emerged as a promising candidate in this context, particularly in the investigation of inflammatory and infectious diseases. Its ability to modulate key biological pathways has made it a subject of interest for preclinical and clinical studies.
One of the most compelling aspects of 5-(hydroxymethyl)furan-2-sulfonamide is its potential as a lead compound for the development of new therapeutic agents. Researchers have leveraged its structural framework to design derivatives with improved solubility, bioavailability, and target specificity. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes implicated in metabolic disorders, suggesting its utility in managing conditions such as diabetes and hyperlipidemia.
The synthesis of 5-(hydroxymethyl)furan-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.
From a medicinal chemistry perspective, the hydroxymethyl group in 5-(hydroxymethyl)furan-2-sulfonamide serves as a critical site for further functionalization. This allows chemists to introduce additional moieties that can enhance binding affinity or alter metabolic stability. Such modifications are essential for developing drug candidates that exhibit optimal pharmacological properties.
Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between 5-(hydroxymethyl)furan-2-sulfonamide and biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mode and mechanism of action. These computational approaches complement experimental studies, enabling faster identification of promising derivatives.
The pharmacological profile of 5-(hydroxymethyl)furan-2-sulfonamide has been evaluated through various in vitro and in vivo assays. Preliminary results indicate that it exhibits significant anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, its potential antimicrobial activity has been observed against certain resistant strains of bacteria, underscoring its therapeutic relevance.
In conclusion, 5-(hydroxymethyl)furan-2-sulfonamide (CAS No. 1017264-59-3) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play an increasingly important role in addressing global health challenges.
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